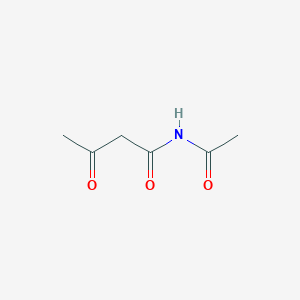![molecular formula C17H17N3OS2 B2603593 2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine CAS No. 478029-86-6](/img/structure/B2603593.png)
2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Allylsulfanyl)-4-morpholino1benzothieno[3,2-d]pyrimidine” is a derivative of benzothieno[3,2-d]pyrimidine . Benzothieno[3,2-d]pyrimidines are known to inhibit the tyrosine kinase activities of the epidermal growth factor receptors (EGFRs), which are used in the treatment of hyperproliferative diseases such as cancer .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . An efficient approach was developed for the synthesis of test compounds, where the key isothiocyanate was prepared using di-2-pyridyl thionocarbonate (DPT) in substitution of thiophosgene, a highly toxic agent .Molecular Structure Analysis
The molecular formula of “2-(Allylsulfanyl)-4-morpholino1benzothieno[3,2-d]pyrimidine” is C20H16N2OS2 . The structure-activity relationship of some new anti-inflammatory benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives was explored, and it was found that some derivatives exhibit interesting anti-inflammatory properties related to interactions with active sites of COX-2 and are fluorescent .Chemical Reactions Analysis
The title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The average mass of “2-(Allylsulfanyl)-4-morpholino1benzothieno[3,2-d]pyrimidine” is 364.484 Da, and its monoisotopic mass is 364.070404 Da . The antipyrine-bearing compound displayed high COX-2 affinity (ΔG = -9.4) and good fluorescent properties (Φ fl = 0.032) .Scientific Research Applications
Synthesis and Chemical Reactivity
2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine serves as a precursor in the synthesis of various derivatives with enhanced biological activities. Its reactivity under different conditions facilitates the creation of a diverse array of compounds. For instance, the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines represents a green, one-pot procedure highlighting the utility of morpholinoaniline derivatives in synthesizing compounds of potential biological significance (Nematollahi & Esmaili, 2010).
Biological Activities and Applications
Compounds derived from this compound have been studied for their antitumor, antimicrobial, and enzyme inhibitory activities. For example, derivatives of 4-morpholinothieno[3,2-d]pyrimidines have shown moderate to excellent cytotoxic activity against various cancer cell lines, underscoring their potential as anti-tumor agents (Zhu et al., 2012). Additionally, these compounds have been explored for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), suggesting their applicability in treating diseases like Alzheimer's (Paz et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 2-(Allylsulfanyl)-4-morpholino1Similar compounds, such as derivatives of benzothieno[3,2-d]pyrimidine, have been reported to inhibit cyclooxygenase-2 (cox-2), inducible no synthase (inos), and intercellular adhesion molecule-1 (icam-1) .
Mode of Action
The exact mode of action of 2-(Allylsulfanyl)-4-morpholino1It is plausible that it may interact with its targets in a similar manner to other benzothieno[3,2-d]pyrimidine derivatives, which are known to inhibit the expression of cox-2, inos, and icam-1 .
Biochemical Pathways
The biochemical pathways affected by 2-(Allylsulfanyl)-4-morpholino1Similar compounds have been reported to affect the production of prostaglandins (pge) and interleukin-8 (il-8), which are involved in inflammation and immune response .
Pharmacokinetics
The pharmacokinetic properties of 2-(Allylsulfanyl)-4-morpholino1
Result of Action
The molecular and cellular effects of 2-(Allylsulfanyl)-4-morpholino1Similar compounds have been reported to suppress the production of pge and il-8 in human keratinocytes nctc 2544 exposed to interferon-gamma (ifn-γ) and histamine and monocyte-macrophages j774 cells treated with lipopolysaccharides (lps) .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(Allylsulfanyl)-4-morpholino1
Future Directions
Some derivatives of benzothieno[3,2-d]pyrimidine could be developed as a novel class of anti-inflammatory agents . Some members of this new class of anti-inflammatory may be promising for fluorescence imaging of cancer cells that express the COX-2 enzyme . Further in vitro and in vivo studies are needed to confirm this hypothesis .
properties
IUPAC Name |
4-(2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-2-11-22-17-18-14-12-5-3-4-6-13(12)23-15(14)16(19-17)20-7-9-21-10-8-20/h2-6H,1,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBDYQZCQIMFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)N3CCOCC3)SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

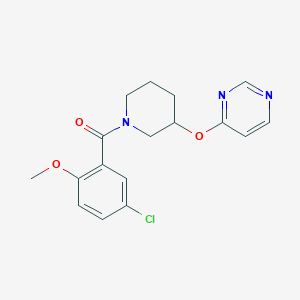
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2603512.png)
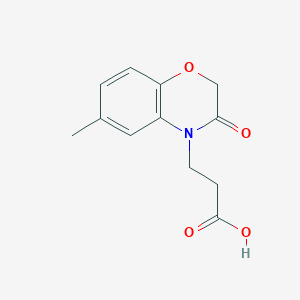
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B2603514.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2603515.png)
![1-((1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione](/img/structure/B2603516.png)
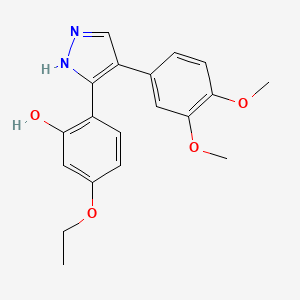
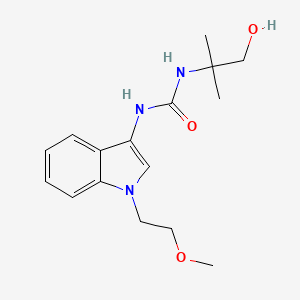
![N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2603524.png)
![4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester](/img/structure/B2603525.png)
![(4-Methoxyphenyl)[6-methoxy-4-(phenylsulfonyl)quinolin-3-yl]methanone](/img/structure/B2603526.png)
![(5R,8S,16S,19R,22R)-8-[(2R,4R,5R,6R)-5-[(2S,4S,5S,6R)-4-Hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B2603527.png)
